An In-depth Technical Guide to 4-(2-Bromoethoxy)benzonitrile (CAS: 37142-39-5)
An In-depth Technical Guide to 4-(2-Bromoethoxy)benzonitrile (CAS: 37142-39-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)benzonitrile is a bifunctional organic molecule belonging to the benzonitrile class of compounds. Its structure, incorporating a reactive bromoethoxy group and a cyano-substituted benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct reactive sites allows for sequential and regioselective modifications, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and potential applications of 4-(2-Bromoethoxy)benzonitrile, with a focus on its relevance to drug discovery and development.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 37142-39-5 | [1] |
| Molecular Formula | C₉H₈BrNO | [1][2][3] |
| Molecular Weight | 226.07 g/mol | [1][2][3] |
| Appearance | Solid (form) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 2.4 | [1][3] |
Safety Information:
4-(2-Bromoethoxy)benzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Acute toxicity, dermal | H312: Harmful in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H318: Causes serious eye damage |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis
The most common and logical method for the synthesis of 4-(2-Bromoethoxy)benzonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-cyanophenol reacts with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1-bromo-2-chloroethane.
Experimental Protocol: Williamson Ether Synthesis
The following is a general protocol for the Williamson ether synthesis that can be adapted for the preparation of 4-(2-Bromoethoxy)benzonitrile.
Materials:
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4-Cyanophenol
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1,2-Dibromoethane (or 1-bromo-2-chloroethane)
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A suitable base (e.g., potassium carbonate, sodium hydride)
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Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, DMF)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol (1.0 eq) in the anhydrous solvent.
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Add the base (1.1-1.5 eq) portion-wise to the solution while stirring.
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Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide.
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Add 1,2-dibromoethane (a slight excess, e.g., 1.2 eq) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture to remove any inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic Data
While specific, experimentally-derived spectra for 4-(2-Bromoethoxy)benzonitrile are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR:
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Aromatic protons would appear as two doublets in the range of δ 7.0-8.0 ppm.
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The methylene protons of the ethoxy group would appear as two triplets, with the protons adjacent to the oxygen being more downfield (δ ~4.0-4.5 ppm) than the protons adjacent to the bromine (δ ~3.5-4.0 ppm).
¹³C NMR:
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The carbon of the nitrile group would appear around δ 118-120 ppm.
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Aromatic carbons would be observed in the region of δ 110-165 ppm.
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The methylene carbons of the ethoxy group would appear at approximately δ 65-70 ppm (C-O) and δ 28-33 ppm (C-Br).
IR Spectroscopy:
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A sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
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C-O stretching vibrations of the ether linkage would be observed in the range of 1250-1000 cm⁻¹.
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C-Br stretching would be found in the fingerprint region, typically below 700 cm⁻¹.
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Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aromatic C=C stretching bands would be seen in the 1600-1450 cm⁻¹ region.
Mass Spectrometry:
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The molecular ion peak [M]⁺ would be expected at m/z 225 and [M+2]⁺ at m/z 227 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.
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Fragmentation would likely involve the loss of the bromoethyl group or cleavage of the ether bond.
Applications in Drug Development and Research
Benzonitrile derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.
While there is no direct evidence of 4-(2-Bromoethoxy)benzonitrile being a key intermediate in the synthesis of a specific marketed drug, its structural features suggest its potential as a versatile building block. The bromoethoxy moiety allows for its use as an alkylating agent to introduce the 4-cyanophenoxyethyl group into a target molecule. This could be relevant in the synthesis of compounds targeting a variety of receptors and enzymes.
For instance, related benzonitrile derivatives are crucial intermediates in the synthesis of aromatase inhibitors like letrozole, which are used in the treatment of hormone-responsive breast cancer. Although the specific side chain differs, the underlying benzonitrile scaffold is a key pharmacophoric element.
The reactivity of the bromine atom allows for further modifications through nucleophilic substitution or cross-coupling reactions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential Synthetic Applications.
Conclusion
4-(2-Bromoethoxy)benzonitrile is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its bifunctional nature allows for a range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. While detailed experimental data for some of its properties and its direct application in drug synthesis are not extensively documented, its structural relationship to known bioactive compounds suggests it is a promising area for further research and development. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting its key characteristics and potential for future applications.
